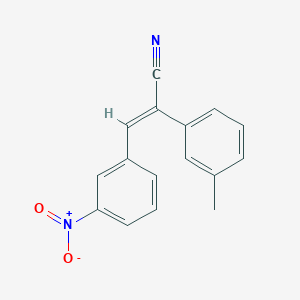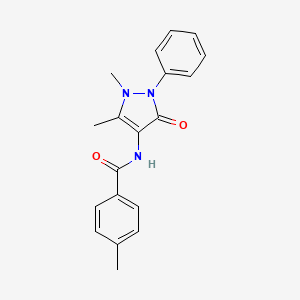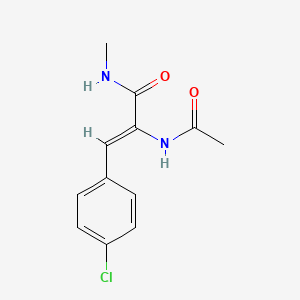
2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile is a chemical compound that belongs to the class of nitrophenylacrylonitrile derivatives. It is a yellow crystalline solid that is used in scientific research as a fluorescent probe for detecting and quantifying the presence of reactive oxygen species (ROS) in biological systems.
Mécanisme D'action
The mechanism of action of 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile involves the reaction of the nitrophenyl group with this compound, leading to the formation of a highly fluorescent product. The fluorescence intensity is proportional to the concentration of this compound, which allows for the quantification of this compound levels in biological systems. The specificity of the probe for this compound is due to the fact that the nitrophenyl group is highly reactive towards this compound, while being relatively unreactive towards other biological molecules.
Biochemical and Physiological Effects:
The use of this compound as a fluorescent probe for this compound has provided valuable insights into the biochemical and physiological effects of this compound in various biological systems. For example, the probe has been used to study the role of this compound in cancer cell proliferation, apoptosis, and drug resistance. It has also been used to investigate the effects of this compound on cardiovascular function, neuronal function, and aging.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile as a fluorescent probe for this compound has several advantages for lab experiments. Firstly, it is a highly sensitive and specific probe for this compound, which allows for the accurate detection and quantification of this compound levels in biological systems. Secondly, it is a non-invasive and non-toxic probe, which minimizes the potential for interfering with biological processes. However, there are also some limitations to the use of the probe. For example, the fluorescence intensity of the probe may be affected by factors such as pH, temperature, and solvent polarity, which can complicate the interpretation of the results. Additionally, the probe may not be suitable for studying this compound in certain biological systems, such as those with high levels of endogenous fluorescence.
Orientations Futures
There are several future directions for the use of 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile as a fluorescent probe for this compound. Firstly, there is a need for further optimization of the synthesis method to improve the yield and purity of the product. Secondly, there is a need for the development of new probes that can detect and quantify specific types of this compound, such as hydrogen peroxide and superoxide. Thirdly, there is a need for the development of new imaging techniques that can visualize the spatial and temporal distribution of this compound in biological systems. Finally, there is a need for the application of the probe in clinical settings, such as the diagnosis and treatment of diseases associated with oxidative stress.
Méthodes De Synthèse
The synthesis of 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile involves the reaction of 3-methylbenzaldehyde and 3-nitrobenzaldehyde with malononitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form the final product. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the temperature, solvent, and reaction time.
Applications De Recherche Scientifique
2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile is used in scientific research as a fluorescent probe for detecting and quantifying the presence of reactive oxygen species (this compound) in biological systems. This compound are highly reactive molecules that are produced as a byproduct of cellular metabolism and play a crucial role in various physiological and pathological processes. The excessive accumulation of this compound can cause oxidative stress, which is associated with various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, the detection and quantification of this compound are essential for understanding the underlying mechanisms of these diseases and developing effective therapies.
Propriétés
IUPAC Name |
(E)-2-(3-methylphenyl)-3-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-12-4-2-6-14(8-12)15(11-17)9-13-5-3-7-16(10-13)18(19)20/h2-10H,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLDAVYRSHXTAH-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR*,5R*,6S*,7aS*)-2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5495983.png)

![1-{3-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-3-oxopropyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5496000.png)

![methyl 5-ethyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5496012.png)

![7-(3-cyclopentylpropanoyl)-N,N-dimethyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5496032.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496040.png)
![(3S*,5S*)-1-[(5-ethyl-2-furyl)methyl]-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5496044.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-pyridinecarboxamide](/img/structure/B5496056.png)
![1'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5496069.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5496076.png)

![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-({1-cyclopropyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5496088.png)